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For Researchers, Scientists, and Drug Development Professionals

Introduction
N-(3,4-dimethoxyphenethyl)formamide, with the CAS Registry Number 14301-36-1, is a

chemical compound of significant interest primarily within the pharmaceutical industry. It is

recognized as a process-related impurity in the synthesis of Tetrabenazine, a vesicular

monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement

disorders.[1][2][3][4] The presence and quantity of such impurities are critical quality attributes

for active pharmaceutical ingredients (APIs), as they can impact the safety and efficacy of the

final drug product. Therefore, a thorough understanding of the formation, characterization, and

control of N-(3,4-dimethoxyphenethyl)formamide is essential for drug development and

manufacturing.

This technical guide provides a comprehensive overview of N-(3,4-
dimethoxyphenethyl)formamide, including its chemical and physical properties, detailed

experimental protocols for its synthesis and analysis, and its relationship to the synthesis of

Tetrabenazine.
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N-(3,4-dimethoxyphenethyl)formamide is the N-formylated derivative of 3,4-

dimethoxyphenethylamine. Its structure combines a dimethoxy-substituted aromatic ring with

an ethylamine backbone, terminated by a formamide group.

Table 1: Chemical Identifiers and Physical Properties

Property Value Reference(s)

CAS Number 14301-36-1 [2][5]

Molecular Formula C₁₁H₁₅NO₃ [2][3]

Molecular Weight 209.24 g/mol [2][5]

IUPAC Name

N-[2-(3,4-

dimethoxyphenyl)ethyl]formami

de

[6]

Synonyms

N-Formyl-2-(3,4-

dimethoxyphenyl)ethylamine,

[2-(3,4-

Dimethoxyphenyl)ethyl]formam

ide

[1][5]

Melting Point 34-35 °C [3][7]

Boiling Point 210-212 °C at 1 Torr [3][7]

Density (Predicted) 1.084 ± 0.06 g/cm³ [3]

Solubility
Slightly soluble in Chloroform

and DMSO
[3]

Role as a Pharmaceutical Impurity
The primary context in which N-(3,4-dimethoxyphenethyl)formamide is discussed in scientific

literature is as a process-related impurity in the synthesis of Tetrabenazine.[1] Its formation can

occur from the N-formylation of the starting material or an intermediate, 3,4-

dimethoxyphenethylamine. The source of the formyl group can be residual formylating agents

or solvents like dimethylformamide (DMF) under certain reaction conditions. Regulatory bodies
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require strict control and monitoring of such impurities to ensure the quality and safety of the

final drug product.

Tetrabenazine Synthesis

3,4-Dimethoxyphenethylamine

Tetrabenazine

Main Reaction Pathway

N-(3,4-dimethoxyphenethyl)formamide

Side Reaction

Formylating Agent
(e.g., Formic Acid, DMF)
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Impurity Formation in Tetrabenazine Synthesis.

Experimental Protocols
Synthesis of N-(3,4-dimethoxyphenethyl)formamide
The following is a representative protocol for the N-formylation of 3,4-

dimethoxyphenethylamine. This method is adapted from established procedures for the

formylation of primary amines using formic acid.

Objective: To synthesize N-(3,4-dimethoxyphenethyl)formamide from 3,4-

dimethoxyphenethylamine.

Materials:

3,4-dimethoxyphenethylamine

85% Formic acid (aqueous)

Toluene

Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask

Dean-Stark apparatus

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser,

combine 3,4-dimethoxyphenethylamine (1.0 eq) and toluene.

Add 85% formic acid (1.2 eq) to the mixture.

Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark

trap.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the starting material is consumed, cool the reaction mixture to room temperature.

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated

sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure using a rotary evaporator to yield the crude product.

The crude N-(3,4-dimethoxyphenethyl)formamide can be further purified by column

chromatography on silica gel if necessary.
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Synthesis Workflow

Combine Reactants:
3,4-dimethoxyphenethylamine,

Formic Acid, Toluene

Heat to Reflux
with Dean-Stark Trap

Monitor Reaction
by TLC

Aqueous Workup:
Wash with H₂O, NaHCO₃, Brine

Dry Organic Layer
(MgSO₄ or Na₂SO₄)

Concentrate
(Rotary Evaporator)

Purify by Column
Chromatography (Optional)

N-(3,4-dimethoxyphenethyl)formamide
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General Workflow for Synthesis.
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Analytical Characterization
The identification and quantification of N-(3,4-dimethoxyphenethyl)formamide as an impurity

in Tetrabenazine are typically performed using chromatographic and spectroscopic techniques.

[1]

The following is a representative HPLC method for the analysis of Tetrabenazine and its

impurities, which can be adapted for the detection of N-(3,4-dimethoxyphenethyl)formamide.

Objective: To detect and quantify N-(3,4-dimethoxyphenethyl)formamide in a sample matrix.

Instrumentation and Conditions:

HPLC System: A standard HPLC system with a UV detector or a Mass Spectrometer (MS).

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase A: 0.1% Ammonia in Water.

Mobile Phase B: Methanol.

Elution: Isocratic or gradient elution. A representative isocratic method could be

Methanol:0.1% Ammonia (48:52 v/v).

Flow Rate: 1.0 mL/min.

Column Temperature: 40 °C.

Detection: UV at 284 nm or by MS.

Injection Volume: 10-20 µL.

Procedure:

Prepare standard solutions of N-(3,4-dimethoxyphenethyl)formamide at known

concentrations in a suitable diluent (e.g., mobile phase).

Prepare the sample for analysis by dissolving it in the diluent.
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Inject the standard and sample solutions into the HPLC system.

Identify the peak corresponding to N-(3,4-dimethoxyphenethyl)formamide in the sample

chromatogram by comparing its retention time with that of the standard.

Quantify the amount of the impurity in the sample by comparing the peak area with the

calibration curve generated from the standard solutions.

Analytical Workflow

Sample Preparation
(Dissolution)

HPLC Separation
(C18 Column)

Detection
(UV or MS)

Data Analysis
(Identification & Quantification) Report Results

Click to download full resolution via product page

General Analytical Workflow.

While this compound is available as a reference standard, detailed experimental spectral data

are not widely published in the public domain. The expected spectral characteristics based on

its structure are as follows:

Table 2: Expected Spectroscopic Features
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Technique Expected Features

¹H NMR

Signals corresponding to aromatic protons

(approx. 6.7-6.9 ppm), methoxy protons

(approx. 3.8-3.9 ppm, singlet), methylene

protons of the ethyl chain (triplets or multiplets),

and the formyl proton (a singlet around 8.0-8.2

ppm). The amide proton would also be present.

¹³C NMR

Resonances for aromatic carbons (some

quaternary, some with attached protons),

methoxy carbons (around 55-56 ppm), ethyl

chain carbons, and a carbonyl carbon for the

formamide group (in the range of 160-165 ppm).

IR Spectroscopy

Characteristic peaks for N-H stretching (around

3300 cm⁻¹), C-H stretching (aromatic and

aliphatic), a strong C=O stretching of the amide

(around 1650-1680 cm⁻¹), and C-O stretching

for the methoxy groups.

Mass Spectrometry

A molecular ion peak (M⁺) at m/z 209. The

fragmentation pattern would likely involve the

loss of the formyl group, and cleavage of the

ethylamine chain, leading to a prominent

benzylic cation fragment.

Biological Activity
There is currently no significant information available in the public domain regarding the

biological activity, pharmacology, or toxicology of N-(3,4-dimethoxyphenethyl)formamide. Its

study has been primarily focused on its role as a chemical impurity. As such, no signaling

pathways or mechanisms of action have been described for this molecule. For drug

development professionals, the focus remains on minimizing its presence in the final API rather

than exploring its biological effects.

Conclusion
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N-(3,4-dimethoxyphenethyl)formamide is a critical process-related impurity in the synthesis

of Tetrabenazine. Its effective identification and quantification are paramount for ensuring the

quality, safety, and regulatory compliance of this important pharmaceutical agent. This technical

guide has provided an overview of its chemical properties, its origin as an impurity, and detailed

protocols for its synthesis and analysis. While specific experimental spectral data is not widely

available, the provided information on expected characteristics and analytical methodologies

offers a solid foundation for researchers and drug development professionals working with

Tetrabenazine and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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